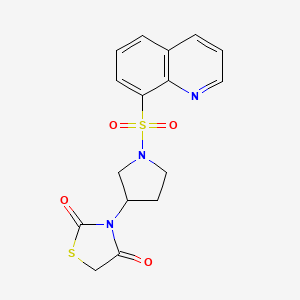

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one procedure, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by the presence of sulfur and nitrogen in the five-membered heterocyclic ring . The presence of sulfur enhances their pharmacological properties .Scientific Research Applications

Antitumor Activity

Research has shown that quinoline and thiazolidine derivatives possess potent cytotoxic activity against various cancer cell lines. For example, a study by Bolognese et al. (2004) developed antiproliferative compounds with median IC(50) values in the range of 2.00-0.01 μM against human neoplastic cell lines, indicating significant in vitro cytotoxic activity. The study highlighted the importance of the DNA intercalating capability and the effect of electron-withdrawing substituents on enhancing pi-pi stacking interactions between ligand and DNA base pairs, suggesting a potential mechanism involving topoisomerases (Bolognese et al., 2004).

Antimicrobial Activity

El-Gendy et al. (1995) synthesized quinoxaline derivatives containing thiazolidinone residues that exhibited antimicrobial activity, particularly those with indoline-2,3-dione moiety, demonstrating growth inhibitory activity against several bacteria species (El-Gendy et al., 1995).

Anticonvulsant Activity

Compounds based on pyrrolidine-2,4-dione (tetramic acid) structures, including 3,5-disubstituted pyrrolidine-2,4-diones, have shown anticonvulsant activity in research studies. These findings suggest the potential of these derivatives for the development of new anticonvulsant drugs (Sorokina et al., 2007).

Antimalarial Activity

A study by Abdelmonsef et al. (2020) explored the synthesis of novel hybrid quinazolin-2,4-dione analogs with antimalarial potential. The compounds demonstrated significant binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with compound 11 showing the highest binding affinity. This research underscores the promise of quinazolin-2,4-dione derivatives in the search for new antimalarial agents (Abdelmonsef et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are believed to be the PPAR-γ receptors and cytoplasmic Mur ligases . The compound’s interaction with these targets plays a crucial role in its biological activities.

Mode of Action

This compound interacts with its targets in a specific manner. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Additionally, it demonstrates antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

The biochemical pathways affected by this compound include the insulin signaling pathway and the bacterial cell wall synthesis pathway. The compound’s interaction with PPAR-γ receptors enhances insulin sensitivity, impacting the insulin signaling pathway . Its inhibition of cytoplasmic Mur ligases affects the bacterial cell wall synthesis pathway, leading to its antimicrobial effects .

Result of Action

The molecular and cellular effects of this compound’s action include improved insulin sensitivity and inhibition of bacterial growth. By activating PPAR-γ receptors, the compound enhances insulin sensitivity, which can be beneficial in conditions like diabetes . Its inhibition of cytoplasmic Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPUPAGODNNVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)